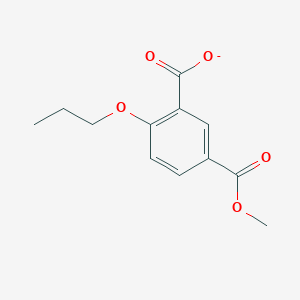![molecular formula C13H26OSi B14366792 Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]- CAS No. 90934-35-3](/img/structure/B14366792.png)
Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]- is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound is known for its unique structure, which includes a cyclohexene ring substituted with a trimethylsiloxy group. It is used in various industrial and research applications due to its reactivity and stability.
Méthodes De Préparation
The synthesis of Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]- typically involves the reaction of a cyclohexene derivative with a trimethylsilyl reagent. One common method is the hydrosilylation reaction, where a hydrosilane reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods are optimized for large-scale production and may include additional purification steps to remove impurities and by-products.
Analyse Des Réactions Chimiques
Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reagents and conditions used. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into simpler silanes or siloxanes. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like halides or alkoxides are commonly employed.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.
Applications De Recherche Scientifique
Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Research into drug delivery systems often utilizes organosilicon compounds for their stability and biocompatibility.
Industry: It is employed in the production of specialty coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism by which Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]- exerts its effects involves the interaction of the silicon atom with other molecules. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]- can be compared with other organosilicon compounds, such as:
Trimethylsilane: A simpler compound with three methyl groups attached to silicon. It is less reactive but more volatile.
Trimethylsilyl chloride:
Hexamethyldisiloxane: A compound with two silicon atoms bonded through an oxygen atom. It is used as a solvent and in the synthesis of other organosilicon compounds.
The uniqueness of Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]- lies in its specific structure, which imparts distinct reactivity and stability compared to other organosilicon compounds.
Propriétés
Numéro CAS |
90934-35-3 |
|---|---|
Formule moléculaire |
C13H26OSi |
Poids moléculaire |
226.43 g/mol |
Nom IUPAC |
trimethyl-(4-methyl-1-propan-2-ylcyclohex-3-en-1-yl)oxysilane |
InChI |
InChI=1S/C13H26OSi/c1-11(2)13(14-15(4,5)6)9-7-12(3)8-10-13/h7,11H,8-10H2,1-6H3 |
Clé InChI |
BSJFFHQGLCVNJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC1)(C(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


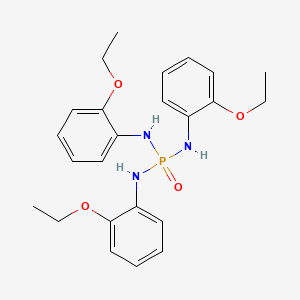
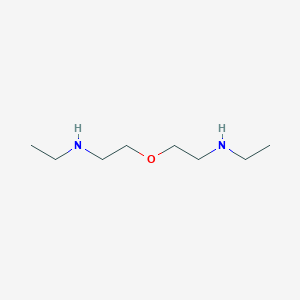
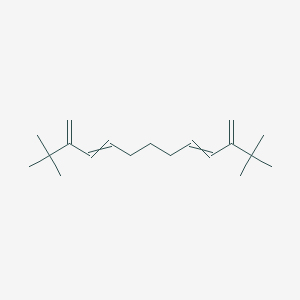

![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
![2-[(1-Cyanoethyl)amino]butanenitrile](/img/structure/B14366747.png)
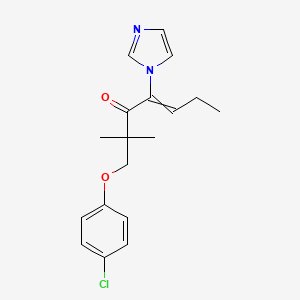
silanol](/img/structure/B14366759.png)
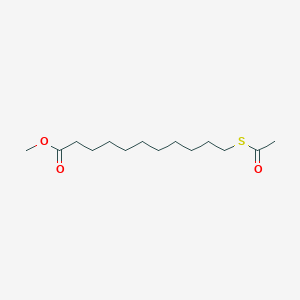
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)

![2-(2-Chlorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14366784.png)
![1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol](/img/structure/B14366791.png)
